![molecular formula C16H34O3P+ B146843 Bis(2-ethylhexyl) phosphite CAS No. 3658-48-8](/img/structure/B146843.png)
Bis(2-ethylhexyl) phosphite
Overview
Description
Bis(2-ethylhexyl) Phosphite is used as a supported liquid membranes (SLMs) for electromembrane extraction (EME) of basic drugs from human plasma samples . It is also used as a chemical warfare simulant .
Synthesis Analysis
Bis(2-ethylhexyl) phosphate is produced by chlorinating bis(2-ethylhexyl) phosphonate to give the phosphate diester chloride, followed by hydrolysis, or by saponification of tris(2-ethylhexyl) phosphate .Molecular Structure Analysis
The molecular formula of Bis(2-ethylhexyl) Phosphite is C16H35O3P . The average mass is 306.421 Da and the monoisotopic mass is 306.232391 Da .Chemical Reactions Analysis
Bis(2-ethylhexyl) phosphite is an chemical warfare simulant and its reaction with common ion binary ionic liquid has been investigated . Mass-transfer kinetics of Eu 3+ and Am 3+ in bis(2-ethylhexyl) phosphite-n-dodecane-NaCl-HCl-water system has also been studied .Physical And Chemical Properties Analysis
Bis(2-ethylhexyl) Phosphite has a boiling point of 395.2±11.0 °C at 760 mmHg . Its vapour pressure is 0.0±2.0 mmHg at 25°C and it has an enthalpy of vaporization of 70.8±6.0 kJ/mol . The flash point is 192.8±19.3 °C .Scientific Research Applications
Metal Extraction
Bis(2-ethylhexyl) phosphite is utilized as a metal extractant in the extraction of various metals. It plays a significant role in the solvent extraction of uranium salts and rare earth metals, which are crucial in nuclear energy and various high-tech applications .
Lubricant Additive
This compound serves as a lubricant additive, enhancing the performance and longevity of mechanical systems by reducing friction and wear .
Corrosion Inhibitor
As a corrosion inhibitor, Bis(2-ethylhexyl) phosphite helps protect metals from corroding, which is essential in maintaining the integrity of metal structures and components .
Chemical Warfare Simulant Research
It is used as a chemical warfare simulant in research to understand and mitigate the effects of chemical warfare agents. Studies have investigated its reaction with common ion binary ionic liquids .
Mass-Transfer Kinetics Studies
Research involving mass-transfer kinetics of europium (Eu 3+) and americium (Am 3+) has been conducted using Bis(2-ethylhexyl) phosphite in specific solvent systems, which is important for understanding separation processes in nuclear waste management .
Surfactant Applications
Due to its properties, Bis(2-ethylhexyl) phosphite can be used as a surfactant, which has implications in various industries including pharmaceuticals, cosmetics, and food production .
Mechanism of Action
Target of Action
Bis(2-ethylhexyl) phosphite, also known as HDEHP or HDEHPA, is an organophosphorus compound . It is primarily used as a lubricant additive, antiwear additive, and surfactant . The primary targets of this compound are the components of the systems where it is applied, such as metal surfaces in the case of lubricant and antiwear applications .
Mode of Action
The compound interacts with its targets by forming a protective layer on the surfaces, reducing friction and wear . In its role as a surfactant, it reduces surface tension, enhancing the spreading and wetting properties of liquids .
Biochemical Pathways
It’s known that the compound can facilitate the transport of chromium (iii) through activated composite membranes .
Result of Action
The primary result of Bis(2-ethylhexyl) phosphite’s action is the reduction of friction and wear in mechanical systems, and the enhancement of liquid properties in its role as a surfactant . In the context of metal extraction, it aids in the separation and extraction of metals like rare earth elements and uranium .
Action Environment
The efficacy and stability of Bis(2-ethylhexyl) phosphite can be influenced by various environmental factors. For instance, temperature can affect its viscosity and, consequently, its effectiveness as a lubricant . Furthermore, its stability could be affected by exposure to air and light, necessitating storage in a cool, dark environment .
Disclaimer: This information is based on the current understanding and usage of Bis(2-ethylhexyl) phosphite in industrial applications. The compound may have different effects in biological systems, and caution is advised when handling and using the compound due to its potential for causing skin and eye irritation .
Safety and Hazards
Future Directions
While specific future directions for Bis(2-ethylhexyl) Phosphite are not mentioned in the search results, its use as a chemical warfare simulant and in the extraction of basic drugs from human plasma samples suggests potential applications in the development of new extraction techniques and in the study of chemical warfare agents .
properties
IUPAC Name |
bis(2-ethylhexoxy)-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3P/c1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMKQJQJURXYLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO[P+](=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044927 | |
Record name | Bis(2-ethylhexyl) phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; Insoluble in water; [HSDB] | |
Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-ethylhexyl) hydrogen phosphite | |
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Boiling Point |
150 °C at 1 mm Hg, Boiling point: 309 °C (Extrapolated) | |
Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, hydrolyzes very slowly; miscible with most common organic solvents | |
Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
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Density |
0.93 g/cu cm at 25 °C | |
Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
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Vapor Density |
Vapor specific gravity: 10.6 | |
Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000058 [mmHg], 0.000058 mm Hg at 25 °C | |
Record name | Bis(2-ethylhexyl) hydrogen phosphite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3945 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Mobile, colorless liquid | |
CAS RN |
3658-48-8 | |
Record name | Bis(2-ethylhexyl) hydrogen phosphite | |
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Record name | Bis(2-ethylhexyl) phosphite | |
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Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |
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Record name | Bis(2-ethylhexyl) phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethylhexyl) phosphonate | |
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Record name | BIS(2-ETHYLHEXYL) PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9H3L1N82V | |
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Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Bis(2-ethylhexyl) phosphite used as a simulant for chemical warfare agents?
A1: Bis(2-ethylhexyl) phosphite is structurally similar to VX, a potent nerve agent. [, ] This similarity allows researchers to study the behavior and reactions of the simulant in a safer environment, providing valuable insights into the potential decontamination and degradation pathways of actual chemical weapons.
Q2: What are the advantages of using ionic liquids to study Bis(2-ethylhexyl) phosphite reactions?
A2: The papers highlight several advantages of using ionic liquids as solvents in these reactions: [, ]
Q3: How was Bis(2-ethylhexyl) phosphite analyzed in these studies?
A3: The researchers employed a combination of analytical techniques to identify and quantify Bis(2-ethylhexyl) phosphite and its reaction products. These included:
- LC/MS-TOF (Liquid Chromatography/Mass Spectrometry-Time of Flight): This method separates the components of the reaction mixture and then identifies them based on their mass-to-charge ratio. []
- GC/MS (Gas Chromatography/Mass Spectrometry): Similar to LC/MS, but uses a gas as the mobile phase, suitable for volatile compounds. []
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